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Coralyne chloride hydrate - 1031265-39-0

Coralyne chloride hydrate

Catalog Number: EVT-2687408
CAS Number: 1031265-39-0
Molecular Formula: C22H24ClNO5
Molecular Weight: 417.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Coralyne chloride hydrate is a protoberberine alkaloid recognized for its significant biological properties, particularly in cancer research. Its molecular formula is C22H24ClNO5C_{22}H_{24}ClNO_5, with a molecular weight of approximately 399.87 g/mol. This compound exhibits potent anti-cancer activity and has a unique ability to interact with nucleic acids, especially polydeoxyadenosine sequences. Coralyne chloride hydrate is classified under alkaloids, specifically as a dibenzo[a,g]quinolizinium derivative, making it a notable compound in both organic chemistry and biochemistry .

Synthesis Analysis

Methods

The synthesis of coralyne chloride hydrate involves several key steps:

  1. Condensation: The process begins with the condensation of homoveratrylamine and homoveratric acid, treated with thionyl chloride to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
  2. Cyclization: This intermediate undergoes cyclization using phosphorus pentachloride in chloroform to form (3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
  3. Aromatization: The cyclized product is then aromatized with 10% palladium-on-charcoal in tetralin to produce 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline.
  4. Final Cyclization: A further cyclization occurs in a mixture of sulfuric acid and acetic anhydride to generate the sulfoacetate of coralyne.
  5. Conversion: Finally, the sulfoacetate is converted into coralyne chloride using sodium chloride .

Technical Details

Industrial production methods mirror these synthetic routes but are optimized for large-scale synthesis to ensure high yield and purity. Reaction conditions typically involve controlled temperatures and specific solvents like chloroform and tetralin .

Molecular Structure Analysis

The molecular structure of coralyne chloride hydrate features a complex arrangement typical of protoberberine alkaloids. Its structure includes multiple fused rings that contribute to its biological activity. The compound's unique dibenzo[a,g]quinolizinium framework allows for specific interactions with nucleic acids.

Structural Data

  • Molecular Formula: C22H24ClNO5C_{22}H_{24}ClNO_5
  • Molecular Weight: 399.87 g/mol
  • Functional Groups: Includes methoxy groups which enhance its binding affinity to nucleic acids .
Chemical Reactions Analysis

Coralyne chloride hydrate participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized under certain conditions to form different derivatives.
  2. Reduction: Reduction reactions modify its structure, potentially affecting biological activity.
  3. Substitution: Substitution reactions involving the chloride ion lead to various coralyne derivatives.

Common Reagents and Conditions

Key reagents include thionyl chloride, phosphorus pentachloride, palladium-on-charcoal, sulfuric acid, and acetic anhydride. Controlled temperatures and specific solvents are essential for these reactions .

Mechanism of Action

Coralyne chloride hydrate exerts its anti-cancer effects primarily through its interaction with DNA. It binds specifically to polydeoxyadenosine sequences, forming intercalated complexes with cellular DNA. This binding induces cleavage mediated by topoisomerase I, which is crucial for its anti-cancer activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents; solubility may vary based on the solvent used.

Chemical Properties

  • Stability: The compound exhibits stability under neutral pH conditions but may undergo structural changes in crowded environments or varying pH levels.
  • Spectroscopic Characteristics: Displays distinct spectroscopic signatures that confirm its interactions with nucleic acids .
Applications

Coralyne chloride hydrate has diverse applications in scientific research:

  • Fluorescent Probe: Utilized as a fluorescent probe for studying DNA binding interactions.
  • Anti-Cancer Research: Investigated for its potential as an anti-cancer agent due to its ability to induce DNA cleavage.
  • Nucleic Acid Studies: Employed in studies focusing on the interactions between small molecules and nucleic acids, particularly poly(A) sequences .
Molecular Mechanisms of Coralyne Chloride Hydrate in Nucleic Acid Interactions

Telomerase Inhibition via G-Quadruplex DNA Stabilization

Coralyne chloride hydrate (C₂₁H₂₂ClNO₄·H₂O) exerts anticancer effects by stabilizing G-quadruplex DNA structures in telomeric regions, thereby inhibiting telomerase-mediated telomere elongation. This prevents cancer cells from bypassing senescence or apoptosis. The molecule’s planar protoberberine core and cationic charge enable selective stacking onto G-tetrad planes, with binding affinities (Ka) ranging from 10⁵ to 10⁶ M⁻¹ depending on quadruplex topology [2] [6].

Structural Basis of Parallel vs. Anti-Parallel G-Quadruplex Binding

Coralyne exhibits distinct binding modes to parallel and anti-parallel G-quadruplex conformations:

  • Parallel Quadruplexes (e.g., [d(TTGGGGT)]₄): Coralyne binds externally via end-stacking or groove interactions, inducing a red shift of 10–12 nm in absorbance spectra. Nuclear magnetic resonance studies confirm proximity to G3/G6 guanine bases, with no evidence of intercalation between tetrads [2].
  • Anti-Parallel Quadruplexes: Preferential stabilization occurs through partial intercalation, evidenced by enhanced fluorescence quenching (70%) and characteristic induced circular dichroism bands at 335 nm. The molecule’s crescent shape complements the G-tetrad curvature in anti-parallel structures [6].

Table 1: Structural Signatures of Coralyne-G-Quadruplex Binding

G-Quadruplex TopologyAbsorbance Shift (nm)Binding Constant (M⁻¹)Primary Binding Mode
Parallel [d(TTGGGGT)]₄+10–12 (red shift)2.0 × 10⁵End-stacking/groove binding
Anti-parallel (Telomeric)+5–8 (red shift)4.0 × 10⁶Partial intercalation

Thermodynamic Profiling of Ligand-DNA Complexation

Thermodynamic parameters of coralyne-G-quadruplex interactions reveal entropy-driven complexation:

  • Isothermal titration calorimetry shows ΔH values of -8.3 ± 0.7 kcal/mol and TΔS values of +1.9 kcal/mol for [d(TTAGGGT)]₄ binding, indicating favorable hydrophobic interactions [1].
  • Stoichiometric analyses confirm a 4:1 (tetrad:ligand) binding ratio for anti-parallel structures, while parallel quadruplexes exhibit 2:1 binding. Fluorescence lifetime decays (40.7 ns component) further validate dimerization-dependent binding at G-tetrad interfaces [4] [6].

Table 2: Thermodynamic Parameters of Coralyne-G-Quadruplex Complexes

Quadruplex StructureΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (DNA:Ligand)
[d(TTGGGGT)]₄ (Parallel)-7.1-5.2+1.92:1
Human Telomeric (Anti-parallel)-9.8-8.3+1.54:1

Topoisomerase I Poisoning and DNA Cleavage Induction

Coralyne chloride hydrate functions as a topoisomerase I (Topo I) poison by stabilizing the Topo I-DNA cleavage complex, converting transient Topo I-mediated DNA breaks into permanent lesions. This triggers replication fork collapse and apoptosis in cancer cells [5] [7].

Structural Determinants of Topoisomerase Inhibition

The molecular mechanism involves:

  • Intercalative Binding: Coralyne’s planar core intercalates at Topo I-induced DNA cleavage sites, preventing religation. Nuclear magnetic resonance studies show upfield shifts (0.6–1.2 ppm) in aromatic protons upon DNA binding, indicating stacking interactions [3] [5].
  • Essential Pharmacophores: The N⁺-O-O triangle formed by the isoquinoline nitrogen and adjacent methoxy groups (positions 2 and 3) facilitates hydrogen bonding with Topo I catalytic residues (Tyr723, Asn722). Molecular dynamics simulations confirm this pharmacophore inserts into the Topo I-DNA interface [7].
  • Nanopore Detection: Single-molecule studies using α-hemolysin nanopores reveal distinct current blockades (Type I: 85–90 pA) when coralyne stabilizes Topo I-DNA cleavage complexes, confirming direct trapping efficacy [5].

Comparative Efficacy with Protoberberine Analogues

Coralyne exhibits superior Topo I inhibition compared to structurally related alkaloids:

  • IC₅₀ Values: Coralyne inhibits Topo I at IC₅₀ = 1.7 μM, outperforming berberine (IC₅₀ = 15 μM) and palmatine (IC₅₀ = 12 μM) due to enhanced DNA intercalation affinity [5] [7].
  • Cleavage Complex Stabilization: Coralyne increases Topo I-mediated DNA cleavage by 8.2-fold, versus 3.5-fold for sanguinarine. This efficacy correlates with its lower DNA dissociation constant (Kd = 1.2 × 10⁶ M⁻¹ vs. 4.3 × 10⁵ M⁻¹ for berberine) [7].
  • Structural Advantage: The absence of a C8–C13 saturation in coralyne (vs. dihydro analogs) enhances planarity, improving intercalation geometry within Topo I cleavage sites [6] [7].

Intercalation Dynamics in Non-Canonical DNA Structures

Triplex DNA Stabilization Kinetics

Coralyne stabilizes DNA and RNA triplexes (e.g., poly(U)·poly(A)·poly(U)) through rapid intercalation, characterized by:

  • Stopped-Flow Kinetics: Biphasic binding with rate constants k₁ = 1.8 × 10⁴ M⁻¹s⁻¹ (fast intercalation) and k₂ = 2.3 × 10² M⁻¹s⁻¹ (structural reorganization). Fluorescence quenching (85%) confirms stacking within T·A-T triplets [1] [4].
  • Disproportionation Induction: At [dye]/[polymer] ratios >0.8, coralyne converts poly(A)·poly(U) duplexes into triplex poly(A)·2poly(U) and single-stranded poly(A). Circular dichroism shows characteristic ellipticities at 265 nm (positive) and 210 nm (negative) during triplex formation [1].
  • Nanopore Signatures: DNA–coralyne–DNA triplexes generate Type II current blockades (45–50 pA) in α-hemolysin channels, with residence times >5 ms, confirming stable intercalation [5].

Table 3: Kinetic Parameters of Coralyne-Triplex Interactions

Triplex TypeAssociation Rate (k, M⁻¹s⁻¹)Dissociation Half-life (ms)Thermal Stabilization (ΔTm, °C)
Poly(U)·poly(A)·poly(U)1.8 × 10⁴ (k₁), 2.3 × 10² (k₂)>5000+15.3
Poly(T)·poly(A)·poly(T)9.5 × 10³ (k₁), 1.1 × 10² (k₂)>3200+12.1

Length-Dependent Nucleic Acid Structural Modulation

Coralyne’s effects on nucleic acids depend on sequence length and secondary structure:

  • Homo-Adenine Duplex Induction: Coralyne (≥10 μM) folds single-stranded poly(A) into anti-parallel duplexes with 1:4 ligand-to-base stoichiometry. Fluorescence resonance energy transfer using DNA-templated silver nanoclusters shows emission recovery at 630 nm upon duplex formation [4].
  • Minimum Length Requirement: Efficient poly(A) duplex formation requires ≥20 adenine residues. Shorter sequences (e.g., dA₁₀) exhibit 5-fold lower binding affinity (Ka = 1.4 × 10⁴ M⁻¹) than dA₃₀ (Ka = 7.2 × 10⁴ M⁻¹) [4].
  • Salt-Dependent Aggregation: At physiological ionic strength (≥100 mM NaCl), coralyne self-aggregates into dimers (Kdimer = 1.6 × 10³ M⁻¹), reducing nucleic acid binding efficacy by 60%. Ethanol (20–30% v/v) suppresses aggregation, restoring monomeric binding activity [3] [6].

Properties

CAS Number

1031265-39-0

Product Name

Coralyne chloride hydrate

IUPAC Name

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate

Molecular Formula

C22H24ClNO5

Molecular Weight

417.89

InChI

InChI=1S/C22H22NO4.ClH.H2O/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;;/h6-12H,1-5H3;1H;1H2/q+1;;/p-1

InChI Key

FJIKEFFDENQLIH-UHFFFAOYSA-M

SMILES

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.O.[Cl-]

Solubility

not available

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